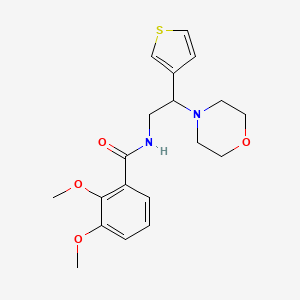

2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-23-17-5-3-4-15(18(17)24-2)19(22)20-12-16(14-6-11-26-13-14)21-7-9-25-10-8-21/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQZPQZQUXPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The key steps may include:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the morpholino group.

Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups and the thiophene ring can be oxidized under suitable conditions.

Reduction: The benzamide core can be reduced to the corresponding amine.

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the benzamide core can yield the corresponding amine.

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

BG14837: 2,3-Dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

- Structural Differences: The morpholino group in the target compound is replaced by a 4-methylpiperazinyl group in BG14837 .

- Impact: Solubility: The methylpiperazine (basic tertiary amine) increases aqueous solubility compared to morpholino (non-basic). Molecular Weight: BG14837 (C₂₀H₂₇N₃O₃S; MW 389.51) vs. target compound (C₁₉H₂₅N₃O₃S; MW ~375.5) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Differences: Rip-B lacks the thiophene and morpholino groups, instead featuring a 3,4-dimethoxyphenethylamine chain .

- Bioactivity: Rip-B’s dimethoxyphenyl group may favor binding to adrenergic receptors, whereas the morpholino-thiophene combination could target kinases or GPCRs. Molecular Weight: Rip-B (C₁₈H₂₁NO₃; MW 285.34) is lighter due to simpler substitution .

Radiolabeled Benzamides (e.g., [18F]fallypride, [11C]raclopride)

- Structural Differences : These compounds incorporate radioisotopes (¹⁸F, ¹¹C) and substituents like fluoropropyl or hydroxymethoxy groups .

- Impact: Applications: Radioligands are optimized for PET imaging (e.g., dopamine D₂/D₃ receptors), whereas the target compound’s morpholino-thiophene motif may prioritize therapeutic over diagnostic utility. Pharmacokinetics: The morpholino group in the target compound could enhance blood-brain barrier penetration compared to hydrophilic groups in radioligands.

Thiophene- and Morpholino-Containing Derivatives ()

- Structural Differences: Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide replace thiophene with thiazole or isoxazole rings .

- Impact :

- Electron Density : Thiophene’s sulfur atom offers distinct electronic effects compared to nitrogen in thiazole/isoxazole, altering binding to enzymes like kinases.

- Thermodynamic Stability : Thiophene’s planar structure may improve crystallinity relative to bulkier heterocycles.

Key Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

- Synthetic Accessibility: The morpholino-thiophene ethylamine side chain can be synthesized via reductive amination of 2-(thiophen-3-yl)ethylamine with morpholine, followed by benzamide coupling (analogous to methods in and ) .

- Crystallography: Derivatives like 2,3-dimethoxy-N-(4-nitrophenyl)benzamide () exhibit planar benzamide cores with intermolecular hydrogen bonding; the target compound’s morpholino may disrupt such packing, reducing crystallinity .

- Biological Activity : The thiophene moiety may confer selectivity toward kinases (e.g., JAK/STAT) or serotonin receptors, as seen in sulfur-containing analogs () .

Biological Activity

2,3-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a benzamide core, methoxy groups, a morpholine moiety, and a thiophene ring, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is , with a molecular weight of approximately 376.47 g/mol. The structure features:

- Benzamide Core : Provides the fundamental scaffold for biological activity.

- Methoxy Groups : Enhance lipophilicity and solubility in organic solvents.

- Morpholine and Thiophene Moieties : Contribute to the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor binding. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The presence of the thiophene ring enhances reactivity and may facilitate interactions with various biological molecules.

Biological Activity

Research indicates that 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exhibits several promising biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- CNS Activity : Related benzamide derivatives have been identified as high-affinity ligands for dopamine D2 receptors, suggesting potential applications in treating neurological disorders .

- Anti-inflammatory Properties : The compound's ability to inhibit cyclooxygenase enzymes may position it as a candidate for anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide:

Synthesis and Chemical Reactions

The synthesis of 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of Benzamide Core : Reacting 2,3-dimethoxybenzoic acid with thionyl chloride.

- Introduction of Morpholino Group : Via nucleophilic substitution using 2-chloroethylmorpholine.

- Attachment of Thiophene Ring : Completed through further reaction steps tailored to maintain structural integrity.

Q & A

Basic: What are the key synthetic steps and critical reagents for synthesizing 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide?

The synthesis involves a multi-step route starting with functionalization of the benzamide core. Critical steps include:

- Amide bond formation between the 2,3-dimethoxybenzoyl chloride and the morpholino-thiophene ethylamine intermediate.

- Use of ytterbium(III) triflate as a catalyst to enhance reaction efficiency in toluene or dichloromethane .

- Microwave-assisted or continuous flow reactors to reduce reaction time and improve yield in industrial-scale synthesis .

Key reagents include morpholine derivatives, thiophene-containing precursors, and methoxy-substituted benzoyl chlorides.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substitution patterns and regiochemistry of methoxy, morpholine, and thiophene groups .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% required for pharmacological studies) and monitor reaction progress .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula confirmation and fragmentation pattern analysis .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates .

- Catalyst screening: Transition-metal catalysts (e.g., Pd-based) for C–N bond formation, with kinetic studies to identify rate-limiting steps .

- Temperature gradients: Stepwise heating (e.g., 60°C → 100°C) to balance reactivity and side-product formation .

Advanced: What computational strategies predict regioselectivity in functionalizing the thiophene ring?

- Density Functional Theory (DFT): Models electron density distribution to identify reactive sites on the thiophene moiety .

- Molecular docking: Predicts steric and electronic effects of morpholine and methoxy groups on substrate binding .

- Machine learning: Trains on existing reaction data to recommend optimal substituent positions for target bioactivity .

Basic: What structural motifs suggest potential kinase or GPCR modulation?

- Morpholine moiety: Enhances solubility and may interact with ATP-binding pockets in kinases .

- Thiophene ring: π-Stacking interactions with aromatic residues in GPCR binding sites .

- Methoxy groups: Influence lipophilicity and metabolic stability, critical for blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported IC50 values across cellular assays?

- Assay standardization: Control for variables like cell line (HEK293 vs. HeLa), incubation time, and ATP concentration .

- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may skew results .

- Free energy calculations: Compare binding affinities across isoforms to explain selectivity discrepancies .

Advanced: What strategies enable regioselective modification of the benzamide core?

- Protecting group chemistry: Selective deprotection of methoxy groups using BBr3 in anhydrous conditions .

- Directed ortho-metalation: Employ LDA (lithium diisopropylamide) to functionalize specific positions on the aromatic ring .

- Flow chemistry: Enables precise control over reaction time and stoichiometry for selective substitutions .

Basic: What purification methods are recommended post-synthesis?

- Flash chromatography: Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline product .

- Size-exclusion chromatography: Remove polymeric impurities from amine-containing intermediates .

Advanced: How to design in vivo studies targeting neuroinflammatory pathways?

- Probe design: Radiolabel the morpholine group (e.g., 11C) for PET imaging to track brain uptake .

- Dose-response curves: Use LPS-induced neuroinflammation models in rodents, measuring TNF-α and IL-6 suppression .

- Metabolomics: Correlate plasma exposure with brain tissue concentrations to assess pharmacokinetic-pharmacodynamic relationships .

Advanced: What mechanistic insights explain solvent-dependent byproduct formation during amidation?

- Solvent polarity effects: High-polarity solvents stabilize charged intermediates, reducing epimerization .

- Nucleophilic competition: Protic solvents (e.g., MeOH) may protonate the amine, slowing acylation and favoring hydrolysis .

- Computational MD simulations: Model solvent-molecule interactions to predict byproduct trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.